Home > Products > Screening Compounds P132474 > Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine - 66556-73-8

Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine

Catalog Number: EVT-293282
CAS Number: 66556-73-8
Molecular Formula: C44H59N5O8
Molecular Weight: 786.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is a synthetic peptide primarily utilized in scientific research for its role as an antagonist of N-formyl peptide receptors (FPRs), particularly FPR1 [ [, , ] ]. FPRs are a family of G protein-coupled receptors primarily found on the surface of immune cells like neutrophils and macrophages [ [, , ] ]. These receptors play a crucial role in the innate immune response by recognizing and initiating responses to pathogen-associated molecular patterns (PAMPs) like N-formyl peptides [ [, , ] ].

By blocking the action of FPRs, Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine serves as a valuable tool to investigate the roles of FPRs in various physiological and pathological processes, including inflammation, immune responses, and cellular signaling [ [, , ] ].

Synthesis Analysis

The synthesis of Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is typically achieved using solid-phase peptide synthesis methodologies [ [] ]. While specific details regarding the synthesis are not extensively elaborated upon in the provided papers, it can be inferred that the synthesis likely involves the sequential addition of protected amino acid residues (Butyloxycarbonyl-phenylalanine, leucine, phenylalanine) onto a solid support, followed by deprotection and cleavage from the resin [ [] ]. The use of D-amino acids in the synthesis is specifically noted to increase potency as an FPR antagonist [ [] ].

Molecular Structure Analysis

The molecular structure of Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine consists of a linear chain of five amino acids (phenylalanine, leucine, phenylalanine, leucine, phenylalanine) with a Butyloxycarbonyl (Boc) protecting group attached to the N-terminus [ [] ]. The presence of multiple hydrophobic amino acid residues, particularly phenylalanine and leucine, suggests that the molecule possesses significant hydrophobic character [ [] ]. This hydrophobicity likely contributes to its ability to interact with the transmembrane domains of FPRs [ [] ].

Mechanism of Action

Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine acts as a competitive antagonist at FPRs, particularly FPR1 [ [, , ] ]. It binds to the receptor's ligand-binding site, preventing the binding of natural agonists like N-formyl peptides [ [, , ] ]. This competitive inhibition effectively blocks the downstream signaling cascades initiated by FPR activation [ [, , ] ]. For example, Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine has been shown to inhibit FPR1-mediated chemotaxis, lysozyme release, and intracellular calcium mobilization in neutrophils [ [, ] ].

Applications
  • Investigating the role of FPR1 in inflammation: Researchers have used Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine to study the contribution of FPR1 in various inflammatory diseases. For instance, in a rat model of acute lung injury, administration of Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine was found to reverse the protective effects of an Annexin A1 peptide, suggesting that the Annexin A1 peptide's protective effects were mediated through FPR1 [ [] ].
  • Studying neutrophil chemotaxis: Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine has been instrumental in understanding the mechanisms underlying neutrophil migration towards sites of infection or injury. Studies have demonstrated its ability to inhibit chemotaxis induced by bacterial formyl peptides, confirming the involvement of FPR1 in this process [ [, ] ].
  • Exploring the link between FPR1 and apoptosis: Research indicates that FPR1 activation can modulate apoptosis, a programmed cell death process. In studies on neutrophil apoptosis, Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine has been used to investigate the role of FPR1 in regulating neutrophil lifespan and resolution of inflammation [ [] ].

N-Formyl-methionyl-leucyl-phenylalanine (fMLP)

Compound Description: fMLP is a naturally occurring chemotactic peptide released by bacteria. It acts as a potent chemoattractant for neutrophils and other phagocytic cells, playing a crucial role in the innate immune response by guiding these cells to sites of infection. []

Relevance: fMLP is a key structural analog of Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine. Both compounds bind to formyl peptide receptors (FPRs), particularly FPR1, albeit with differing affinities. While Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine acts as an antagonist, blocking FPR1 activation, fMLP acts as an agonist, activating the receptor and triggering downstream signaling pathways involved in chemotaxis and other cellular responses. [, ]

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

Compound Description: This synthetic peptide is a potent agonist of formyl peptide receptors (FPRs). Similar to fMLP, it induces a robust increase in diacylglycerol levels in differentiated HL-60 phagocytes, suggesting its role in activating cellular signaling pathways associated with inflammation and immune responses. []

Ac2-26

Compound Description: Ac2-26 is an active N-terminal peptide derived from Annexin A1 (AnxA1), an endogenous protein with anti-inflammatory properties. [, ] Ac2-26 has been shown to protect against ischemia-reperfusion-induced lung injury [] and inhibit hepatic stellate cell activation, thereby reducing liver fibrosis. [] These protective effects are mediated through the activation of formyl peptide receptors (FPRs), particularly FPR2/ALX. [, ]

Relevance: While structurally different from Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine, Ac2-26 exhibits functional relevance as it targets the same receptor family. This highlights the diverse range of ligands that can interact with FPRs and modulate their activity. Furthermore, understanding the mechanisms of action of Ac2-26 through FPRs could provide insights into developing novel therapeutics for inflammatory diseases and potentially modulating the effects of Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine. [, , ]

Serum amyloid A (SAA)

Compound Description: SAA is an acute-phase protein whose plasma levels rise significantly during inflammation. [] Besides its role as an inflammatory marker, SAA has been shown to prolong neutrophil lifespan by delaying spontaneous apoptosis. [] This effect is mediated through its interaction with the formyl peptide receptor-like 1 (FPRL-1 or ALX), a member of the FPR family. []

Relevance: SAA's interaction with FPRL-1, a receptor closely related to the target of Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine, suggests potential cross-talk and overlapping signaling pathways within the FPR family. Further investigation into the interplay between SAA, Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine, and their respective FPRs could provide valuable insights into the complex regulation of inflammation and immune responses. []

5(S)-6(R)-7-trihydroxyheptanoic-acid-methyl-ester (BML-111)

Compound Description: BML-111 is a synthetic agonist of the formyl-peptide-receptor-like 1 (FPR2/ALX). [] It has been shown to reduce inflammatory pain in a rat model by interacting with FPR2/ALX on dorsal root ganglion neurons and satellite glial cells. []

Relevance: Similar to SAA, BML-111's ability to activate FPR2/ALX, a close relative of the FPR1 targeted by Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine, highlights the functional diversity within the FPR family and the potential for cross-modulation. Understanding the specific interactions of BML-111 and Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine with their respective FPR subtypes could be crucial in developing targeted therapies for pain and inflammation. []

Properties

CAS Number

66556-73-8

Product Name

{Boc}-Phe-Leu-Phe-Leu-Phe

IUPAC Name

(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C44H59N5O8

Molecular Weight

786.0 g/mol

InChI

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37+/m1/s1

InChI Key

NGNZQSPFQJCBJQ-DWCHZDDLSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C

Synonyms

BOC-Phe-Leu-Phe-Leu-Phe
Boc2 cpd
BPLPLP
butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe
butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
N-t-Boc-Phe-DLeu-Phe-DLeu-Phe
N-t-Boc-Phe-Leu-Phe-Leu-Phe
N-tertiary-butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.